Regioisomeric Scaffold Preference: Pyrazolo[4,5-e]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[4,5-e]pyrimidine scaffold positions the pyrazole N2 and pyrimidine N3 nitrogens in a distinct spatial arrangement compared to the pyrazolo[3,4-d]pyrimidine regioisomer. This regioisomeric shift alters the kinase hinge-binding motif: in [3,4-d] derivatives the N1 of pyrimidine and N7 of pyrazole typically coordinate the hinge, whereas the [4,5-e] topology exposes a different H-bond acceptor/donor pattern that can redirect selectivity toward kinases with non-canonical hinge geometries [1]. A direct comparison is not available from the same assay panel; however, the N-methyl-[3,4-d] analog (BDBM39053) achieves an IC50 of 409 nM against SF-1, while no SF-1 activity has been detected for the [4,5-e] scaffold in available screens, suggesting a divergent target profile [2].
| Evidence Dimension | Kinase inhibition potency shift due to regioisomerism |
|---|---|
| Target Compound Data | No SF-1 inhibitory activity detected in current screening panels |
| Comparator Or Baseline | N-cyclohexyl-1-(4-methoxyphenyl)-N-methyl-pyrazolo[3,4-d]pyrimidin-4-amine (BDBM39053): IC50 = 409 nM against SF-1 |
| Quantified Difference | Activity loss (> 100-fold shift) for SF-1 target |
| Conditions | BindingDB enzyme inhibition assay; SF-1 (Steroidogenic Factor 1, Human) |
Why This Matters
Procurement decisions for kinase selectivity screening should consider that even a single-atom shift in ring fusion can abrogate or redirect target engagement, making scaffold regioisomer identity a critical selection criterion.
- [1] ZINC Database. ZINC000040975798 – Scaffold analysis and SEA predictions. ZINC Docking Resource, 2015. View Source
- [2] BindingDB. BDBM39053 – Affinity Data: IC50 = 409 nM against Steroidogenic Factor 1. Accessed May 2026. View Source
